Jak/hdac-IN-1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Jak/hdac-IN-1 is a dual inhibitor targeting both Janus Kinase (JAK) and Histone Deacetylase (HDAC). This compound has garnered significant attention due to its potential therapeutic applications in treating various malignancies, including hematologic and solid tumors. By inhibiting both JAK and HDAC, this compound can disrupt multiple signaling pathways involved in cancer cell proliferation and survival .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Jak/hdac-IN-1 typically involves the use of 2,4-dichloropyrimidine as a starting material. The synthetic route includes a regioselective Suzuki reaction followed by an aniline displacement reaction. The intermediate compounds are then further modified to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and stability of the final product through rigorous quality control measures.

化学反应分析

Types of Reactions

Jak/hdac-IN-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halides and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds.

科学研究应用

Research Findings

Recent studies have demonstrated the therapeutic potential of Jak/hdac-IN-1 in various cancer models:

- Hematological Malignancies :

- Solid Tumors :

-

Mechanistic Insights :

- Studies have reported that treatment with this compound leads to increased levels of acetylated histones and tubulin, indicating effective HDAC inhibition. Additionally, it was observed to enhance the expression of p21, a cyclin-dependent kinase inhibitor, further supporting its role in inducing cell cycle arrest .

Case Study 1: Efficacy in JAK2 V617F Mutant Cells

A study evaluated this compound's effects on HEL92.1.7 cells harboring the JAK2 V617F mutation. The results indicated a marked increase in acetylated histone levels post-treatment, correlating with reduced cell viability and enhanced apoptosis.

Case Study 2: Combination Therapy

Another investigation explored the synergistic effects of this compound combined with conventional chemotherapy agents. The findings suggested that this combination significantly improved therapeutic outcomes compared to monotherapy, highlighting its potential for use in combination regimens .

Data Tables

| Cell Line | IC50 (µM) | Mechanism | Comments |

|---|---|---|---|

| EBC-1 | 0.058 | JAK2 & HDAC inhibition | Enhanced apoptosis observed |

| HCT116 | 1.3 | Cell cycle arrest | Increased p21 expression |

| HEL92.1.7 | 0.09 | Induction of apoptosis | Effective against JAK2 V617F |

作用机制

Jak/hdac-IN-1 exerts its effects by simultaneously inhibiting the activity of JAK and HDAC enzymes. JAK inhibition disrupts the JAK-STAT signaling pathway, which is crucial for cell proliferation and survival. HDAC inhibition leads to the accumulation of acetylated histones, resulting in altered gene expression and induction of apoptosis in cancer cells . This dual inhibition mechanism makes this compound a potent antitumor agent.

相似化合物的比较

Similar Compounds

Vorinostat: An HDAC inhibitor used in the treatment of cutaneous T-cell lymphoma.

Ruxolitinib: A JAK inhibitor used in the treatment of myelofibrosis and polycythemia vera.

Panobinostat: An HDAC inhibitor used in the treatment of multiple myeloma.

Uniqueness

Jak/hdac-IN-1 is unique because it targets both JAK and HDAC simultaneously, offering a broader spectrum of activity compared to compounds that inhibit only one of these enzymes. This dual inhibition can potentially overcome resistance mechanisms that limit the efficacy of single-target inhibitors .

生物活性

Jak/hdac-IN-1 is a dual inhibitor targeting Janus Kinase (JAK) and Histone Deacetylase (HDAC), showing significant potential in the treatment of various cancers, particularly hematological malignancies. This article delves into its biological activity, efficacy, and the underlying mechanisms based on diverse research findings.

Overview of this compound

This compound, identified as compound 8m in several studies, demonstrates potent inhibitory effects on JAK2 and HDAC6, with half-maximal inhibitory concentrations (IC50) of approximately 4 nM and 2 nM, respectively . Its dual action allows it to address the challenges posed by HDAC inhibitor resistance commonly observed in cancer therapies.

JAK Inhibition : JAKs are critical in mediating signaling pathways for various cytokines and growth factors. Inhibition of JAKs can disrupt these pathways, leading to reduced cell proliferation and increased apoptosis in cancer cells. Specifically, this compound has shown IC50 values of 4.8 nM for JAK1, 7.4 nM for JAK3, and 49 nM for TYK2 .

HDAC Inhibition : HDACs play a crucial role in epigenetic regulation by removing acetyl groups from histones, leading to chromatin condensation and gene repression. By inhibiting HDACs, this compound promotes a more open chromatin structure, facilitating gene expression associated with cell cycle arrest and apoptosis in cancer cells .

Efficacy in Cancer Models

This compound has been evaluated across various hematological cell lines, demonstrating enhanced antiproliferative and proapoptotic activities compared to standard treatments like SAHA (suberoylanilide hydroxamic acid) and ruxolitinib .

Table 1: Comparative IC50 Values of this compound

| Target | IC50 (nM) |

|---|---|

| JAK1 | 4.8 |

| JAK2 | 4 |

| JAK3 | 7.4 |

| TYK2 | 49 |

| HDAC2 | 14 |

| HDAC6 | 120 |

| HDAC8 | 2470 |

Case Studies

- Hematological Malignancies : In a study examining the effects of this compound on various hematological cancer cell lines, it was found that the compound significantly inhibited cell growth and induced apoptosis more effectively than monotherapies with either JAK or HDAC inhibitors alone .

- Combination Therapy with Regorafenib : A recent preclinical study explored the combination of this compound with regorafenib, a multi-kinase inhibitor used for metastatic colorectal cancer (mCRC). The combination demonstrated enhanced antitumor activity while reducing regorafenib-associated toxicity. This synergistic effect was attributed to modulation of key signaling pathways involved in cell survival and apoptosis .

Research Findings

Recent investigations highlight the following key findings regarding the biological activity of this compound:

- Enhanced Antitumor Activity : The dual inhibition leads to a more robust suppression of tumor growth compared to single-agent therapies.

- Mechanistic Insights : The compound not only inhibits JAK and HDAC activities but also alters the expression profiles of genes involved in apoptosis and cell cycle regulation.

- Minimal Toxicity : The combination therapies involving this compound have shown minimal toxicity in preclinical models, suggesting a favorable safety profile for potential clinical applications .

常见问题

Basic Research Questions

Q. How should researchers design experiments to evaluate Jak/HDAC-IN-1’s dual inhibitory activity?

- Methodology : Use dose-response assays to quantify inhibition of both JAK and HDAC enzymes. Include positive controls (e.g., selective JAK or HDAC inhibitors) and negative controls (e.g., vehicle-only treatments) to validate specificity. Employ kinetic assays to measure enzymatic activity over time, ensuring reproducibility by following protocols from established studies .

- Key Considerations : Optimize substrate concentrations and incubation times to avoid off-target effects. Validate results using orthogonal methods (e.g., Western blotting for downstream phosphorylation/acetylation markers) .

Q. What statistical approaches are appropriate for analyzing this compound’s dose-dependent effects?

- Methodology : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC₅₀ values. Use ANOVA with post-hoc tests to compare treatment groups. Ensure sample sizes are statistically powered (e.g., ≥3 biological replicates) to minimize Type I/II errors .

- Data Validation : Report confidence intervals and p-values with corrections for multiple comparisons. Cross-validate findings using independent datasets or public repositories (e.g., ChEMBL) .

Q. How can researchers ensure reproducibility in this compound synthesis and characterization?

- Protocol Optimization : Document synthesis steps in detail, including solvent purity, reaction temperatures, and purification methods (e.g., HPLC). Characterize compounds using NMR, mass spectrometry, and elemental analysis to confirm identity and purity ≥95% .

- Reporting Standards : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental sections. Provide raw spectral data in supplementary materials .

Advanced Research Questions

Q. How should contradictory data on this compound’s off-target effects be resolved?

- Methodology : Perform target deconvolution studies (e.g., kinome-wide profiling or CETSA) to identify unintended interactions. Use CRISPR-based gene knockout models to isolate specific pathways .

- Data Triangulation : Integrate transcriptomic and proteomic datasets to contextualize off-target effects. Apply Bayesian inference to weigh evidence from conflicting studies .

Q. What strategies optimize this compound’s pharmacokinetic properties in preclinical models?

- Experimental Design : Conduct ADME assays to assess solubility, metabolic stability, and plasma protein binding. Use PBPK modeling to predict in vivo behavior. Validate with tissue distribution studies in rodent models .

- Advanced Techniques : Employ prodrug formulations or nanoparticle delivery systems to enhance bioavailability. Monitor drug exposure via LC-MS/MS .

Q. How can multi-omics data be integrated to elucidate this compound’s mechanism of action?

- Methodology : Combine RNA-seq, ChIP-seq, and metabolomic profiling to map transcriptional and epigenetic changes. Use pathway enrichment tools (e.g., GSEA, MetaboAnalyst) to identify dysregulated networks .

- Computational Frameworks : Apply machine learning (e.g., random forest or neural networks) to predict synergistic/antagonistic effects with other therapies. Share code and datasets on platforms like GitHub or Zenodo .

Q. Methodological Best Practices

- Literature Gaps : Frame research questions using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to address unmet needs in dual kinase-epigenetic inhibitor research .

- Data Transparency : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for public data deposition. Use repositories like PubChem or GEO for chemical and genomic data .

- Peer Review : Pre-submission checks should ensure alignment with SRQR standards for qualitative reporting or ARRIVE guidelines for preclinical studies .

属性

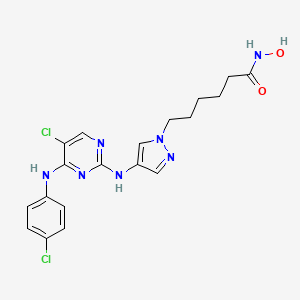

IUPAC Name |

6-[4-[[5-chloro-4-(4-chloroanilino)pyrimidin-2-yl]amino]pyrazol-1-yl]-N-hydroxyhexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N7O2/c20-13-5-7-14(8-6-13)24-18-16(21)11-22-19(26-18)25-15-10-23-28(12-15)9-3-1-2-4-17(29)27-30/h5-8,10-12,30H,1-4,9H2,(H,27,29)(H2,22,24,25,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOQNLGMTJOJOF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC=C2Cl)NC3=CN(N=C3)CCCCCC(=O)NO)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N7O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。